molecular formula C72H97N17O16S B12387469 Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

Cat. No.: B12387469
M. Wt: 1488.7 g/mol
InChI Key: QYSBTSZIZJJLNM-YEVQAZBXSA-N
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Description

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is a peptide substrate commonly used in fluorescence resonance energy transfer (FRET) assays. This compound contains two key components: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(Dimethylamino)azobenzene-4-carboxylic acid). EDANS acts as a fluorophore, while DABCYL serves as a quencher. When the peptide is intact, the proximity of DABCYL to EDANS suppresses the fluorescence of EDANS. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence, which can be detected spectrophotometrically .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The EDANS and DABCYL groups are introduced at the appropriate positions during the synthesis. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is targeted by proteases, leading to the separation of the EDANS and DABCYL groups .

Common Reagents and Conditions: The enzymatic cleavage reactions typically occur under physiological conditions, with common reagents including buffer solutions and proteases such as trypsin or chymotrypsin. The reactions are monitored by measuring the increase in fluorescence as the peptide is cleaved .

Major Products Formed: The major products formed from the cleavage of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) are the individual peptide fragments containing either the EDANS or DABCYL groups. The separation of these groups results in an increase in fluorescence, which is used to quantify the activity of the protease .

Scientific Research Applications

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET assays to study protease activity and specificity. These assays are valuable tools for investigating enzyme kinetics, screening for protease inhibitors, and studying protein-protein interactions .

In medicine, this compound is used to develop diagnostic assays for diseases involving protease dysregulation, such as cancer and neurodegenerative disorders. In industry, it is employed in the development of therapeutic agents targeting proteases .

Mechanism of Action

The mechanism of action of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) involves the principle of FRET. When the peptide is intact, the fluorescence of EDANS is quenched by the proximity of DABCYL. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the activity of the protease and study its interactions with substrates and inhibitors .

Properties

Molecular Formula

C72H97N17O16S

Molecular Weight

1488.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid

InChI

InChI=1S/C72H97N17O16S/c1-43(2)41-57(85-69(99)59-22-14-40-89(59)70(100)52(73)32-34-61(90)77-39-38-76-53-20-11-18-51-50(53)17-12-23-60(51)106(103,104)105)68(98)84-58(42-45-15-7-6-8-16-45)67(97)80-44(3)63(93)81-55(33-35-62(91)92)66(96)82-54(21-13-37-79-72(74)75)65(95)83-56(71(101)102)19-9-10-36-78-64(94)46-24-26-47(27-25-46)86-87-48-28-30-49(31-29-48)88(4)5/h6-8,11-12,15-18,20,23-31,43-44,52,54-59,76H,9-10,13-14,19,21-22,32-42,73H2,1-5H3,(H,77,90)(H,78,94)(H,80,97)(H,81,93)(H,82,96)(H,83,95)(H,84,98)(H,85,99)(H,91,92)(H,101,102)(H4,74,75,79)(H,103,104,105)/t44-,52-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

QYSBTSZIZJJLNM-YEVQAZBXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N

Origin of Product

United States

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